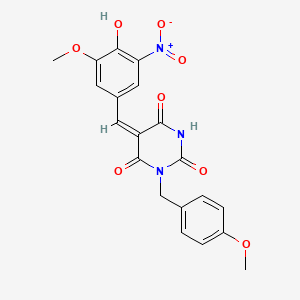![molecular formula C20H30N2O2 B5324764 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5324764.png)
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have analgesic properties, making it a promising candidate for the treatment of chronic pain.
Wirkmechanismus
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is found in the brain and is involved in pain perception and addiction. Activation of this receptor by this compound leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have potent analgesic effects in animal models of chronic pain. It has also been found to reduce the rewarding effects of nicotine, suggesting that it may be effective in the treatment of nicotine addiction. This compound has been shown to have a relatively short half-life in the body, which may limit its usefulness as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly potent and selective agonist for the α4β2 nicotinic acetylcholine receptor, which allows for precise control over the receptor activation. However, this compound has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide. One area of interest is the development of more stable analogs of this compound that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential for this compound as a treatment for other types of chronic pain, such as cancer pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-sec-butylphenylmagnesium bromide with 1-chloroethyl acetate to produce the intermediate 1-(4-sec-butylphenyl)ethyl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential as an analgesic agent. It has been found to be effective in the treatment of chronic pain in animal models, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential as a treatment for nicotine addiction, as it has been found to activate the same receptors in the brain that nicotine does.
Eigenschaften
IUPAC Name |
1-acetyl-N-[1-(4-butan-2-ylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-5-14(2)17-6-8-18(9-7-17)15(3)21-20(24)19-10-12-22(13-11-19)16(4)23/h6-9,14-15,19H,5,10-13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHNFLXHJJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)

![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)
![N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5324711.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)
![8-[3-(3,4-dimethoxyphenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5324790.png)
